molecular formula C18H15N7O2S B2501792 N-(4-(1H-tetrazol-1-yl)phenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide CAS No. 1251682-38-8

N-(4-(1H-tetrazol-1-yl)phenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide

Cat. No. B2501792
CAS RN: 1251682-38-8
M. Wt: 393.43
InChI Key: KJLMZYRIEXLQSS-UHFFFAOYSA-N
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Description

The compound N-(4-(1H-tetrazol-1-yl)phenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide is a complex organic molecule that appears to be related to a class of compounds with potential pharmacological properties. While the provided papers do not directly discuss this specific compound, they do provide insight into similar structures and their biological activities.

Synthesis Analysis

The synthesis of related compounds involves the reaction of specific diones with aromatic primary amines, as described in the first paper for the production of N-substituted 4-carboxy-1-phenyl-1H-pyrazole-5-propanamides . Although the exact synthesis of the compound is not detailed, it is likely that a similar synthetic strategy could be employed, involving the formation of a pyridazine ring and subsequent functionalization with a tetrazolyl group and a thiophene moiety.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various analytical techniques such as IR, 1H NMR, 13C NMR, Mass, and elemental analyses . These methods would be essential in confirming the structure of N-(4-(1H-tetrazol-1-yl)phenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide, ensuring the correct placement of functional groups and the overall molecular integrity.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely include moderate solubility in organic solvents, given the presence of both polar and nonpolar regions within the molecule. The papers suggest that similar compounds have been evaluated for their pharmacological properties, indicating that the compound may also possess biological activity .

Relevant Case Studies

The papers provided do not include case studies on the specific compound. However, they do report on the biological activities of structurally related compounds, such as antiinflammatory, analgesic, antipyretic, and platelet antiaggregating activities , as well as antidepressant activity . These studies suggest that N-(4-(1H-tetrazol-1-yl)phenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide could potentially exhibit similar pharmacological effects, warranting further investigation.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research on compounds with a similar chemical framework, such as arylazopyrazole pyrimidone clubbed heterocyclic compounds, has demonstrated significant antimicrobial activities against various bacteria and fungi. These compounds are synthesized through multi-step reactions involving the condensation and cyclization of precursor molecules, showcasing their potential in developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).

Biological Evaluation as Anti-inflammatory Agents

A series of newly synthesized compounds, including aminothiazoles, thiazolylacetonitrile, and imidazo[1,2-a]pyridine derivatives, were evaluated for their anti-inflammatory properties. These studies highlight the potential of these compounds in treating inflammation, with the research focusing on the synthesis, characterization, and biological evaluation of these derivatives (Thabet, Helal, Salem, & Abdelaal, 2011).

Chemical and Pharmacological Activities of Heterocyclic Compounds

The preparation and pharmacological evaluation of novel heterocyclic compounds, such as pyrazolo[3,4-d]-pyrimidines, have been explored. These compounds are synthesized using specific precursors and are expected to possess considerable chemical and pharmacological activities, indicating their potential in medicinal chemistry and drug development (Al-Afaleq & Abubshait, 2001).

Antioxidant Properties and DFT Calculations

The synthesis, structure analysis, and evaluation of the antioxidant properties of heterocyclic compounds, such as pyridazine analogs, have been conducted. These studies include density functional theory (DFT) calculations to assess the compounds' reactivity and potential as antioxidants, providing a basis for the development of new antioxidant agents (Sallam, Mohammed, Al-Ostoot, Sridhar, & Khanum, 2021).

properties

IUPAC Name

2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)-N-[4-(tetrazol-1-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N7O2S/c1-12(25-17(26)9-8-15(21-25)16-3-2-10-28-16)18(27)20-13-4-6-14(7-5-13)24-11-19-22-23-24/h2-12H,1H3,(H,20,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJLMZYRIEXLQSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)N2C=NN=N2)N3C(=O)C=CC(=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(1H-tetrazol-1-yl)phenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide

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